molecular formula C9H17N3O B8430579 N-(1-cyano-1-methylethyl)-N'-(1,1-dimethylethyl)urea

N-(1-cyano-1-methylethyl)-N'-(1,1-dimethylethyl)urea

Cat. No. B8430579
M. Wt: 183.25 g/mol
InChI Key: IKTRPMJLQGJLNO-UHFFFAOYSA-N
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Patent
US04156738

Procedure details

In a nitrogen atmosphere, 24.8 g. (0.3 mole) 2-methyl-2-aminopropionitrile and 30.7 g. (0.3 mole) t-butyl isocyanate, 97%, are combined and stirred for 5 minutes. At the end of this period, the mixture is filtered and 1 ml. of pyridine is added to the filtrate. This mixture is heated in an oil bath for one and one-half hours, keeping the temperature of the bath below 70°. The solid is recrystallized from methanol:water, 60:40, to give N-(1-cyano-1-methylethyl)-N'-(1,1-dimethylethyl)urea, m.p. 204°-5°; Anal. Calcd. for C9H17N3O; C: 58.99, H: 9.35, N: 22.93; Found: C: 59.21, H: 9.26, N: 22.59.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:6])([CH3:5])[C:3]#[N:4].[C:7]([N:11]=[C:12]=[O:13])([CH3:10])([CH3:9])[CH3:8]>>[C:3]([C:2]([NH:6][C:12]([NH:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:13])([CH3:5])[CH3:1])#[N:4]

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
CC(C#N)(C)N
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(C)(C)(C)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this period, the mixture is filtered
ADDITION
Type
ADDITION
Details
of pyridine is added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated in an oil bath for one and one-half hours
CUSTOM
Type
CUSTOM
Details
the temperature of the bath below 70°
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from methanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#N)C(C)(C)NC(=O)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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